Sulpho SHPP
Overview
Description
Sulpho SHPP, also known as water-soluble Bolton-Hunter Reagent, is a specialty product used for proteomics research applications . It is used to conjugate tyrosine-like functional groups to primary amines, thereby increasing the number of tyrosyl groups that can be iodinated .
Synthesis Analysis
The synthesis of Sulpho SHPP involves the reaction of unsaturated lipids with concentrated sulfuric acid in the initial step to form a carbonium ion . This is followed by the reaction of phosphoric acid with vanillin to produce a phosphate ester, resulting in an increase in the reactivity of the carbonyl group .
Chemical Reactions Analysis
The sulfo-phospho-vanillin assay is a well-known method to measure the lipid content of microalgae . Following hydrolysis with sulfuric acid, a pink color develops after the addition of sulfo-phospho-vanillin and the absorbance at 530 nm is measured . The reaction requires a carbon-carbon double bond . The carbonium ion reacts with the carbonyl group of phosphovanillin to form a colored compound, which is stabilized by resonance .
Physical And Chemical Properties Analysis
Sulpho SHPP is water-soluble . It is ideal for proteins with masked or no tyrosine residues and has an optimal reaction at pH 8.5 . It is soluble in DMF (Dimethylformamide), DMSO (Dimethylsulfoxide), and water .
Scientific Research Applications
Quantitative Determination of Solid-Supported Amino Groups : Sulpho-SHPP is used for the quantitative determination of primary and/or secondary amino groups on solid supports. It introduces hydroxyphenyl groups per amino group reacted, which are involved in reducing Cu2+ to Cu+ in an alkaline medium. This method is valuable for estimating amino groups on biomedical matrices, aiding in the covalent immobilization of ligands like drugs and antibodies (Kakabakos et al., 1994).
Selective Radiolabeling of Cell Surface Proteins : Sulpho-SHPP is utilized for selective radiolabeling of cell surface proteins to high specific activities, surpassing the capacities of existing techniques. It preferentially labels proteins exposed at the cell surface, offering a method for differential labeling of membrane proteins (Thompson et al., 1987).
In Chemical Analysis of Sulfur Compounds : It has been used in the analysis of sulfur compound types in substances like asphalt, aiding in understanding the distribution and types of sulfur present in various materials (Green et al., 1993).
In Polymer Chemistry : Sulpho-SHPP is involved in the study of zwitterionic polyzwitterions, particularly in understanding their solubility in water and aqueous salt solutions. This research is significant for the development of polymers with specific properties (Hildebrand et al., 2016).
In Bioluminescence and Respiration Research : It's used to study the effects of environmental and synthetic sulphydryl group inhibitors on bioluminescence and respiration in organisms like Vibrio fischeri. Such research is crucial for understanding the biological impact of sulfur compounds (Kalcienė et al., 2007).
Fluorescent Probing and Imaging : Sulpho-SHPP is employed in the development of fluorescent probes for detecting and imaging sulfane sulfur in living cells and in vivo. This is pivotal in studying physiological and pathological functions of sulfur in biological systems (Han et al., 2018).
In Hydrogen Sulfide Signaling Research : Its derivatives are used in the study of hydrogen sulfide signaling in neuronal health and disease, particularly in understanding its role as a gasotransmitter in various physiological processes (Paul & Snyder, 2017).
Future Directions
properties
IUPAC Name |
sodium;1-[3-(4-hydroxyphenyl)propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO8S.Na/c15-9-4-1-8(2-5-9)3-6-12(17)22-14-11(16)7-10(13(14)18)23(19,20)21;/h1-2,4-5,10,15H,3,6-7H2,(H,19,20,21);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUNXTYNSFVJSD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCC2=CC=C(C=C2)O)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12NNaO8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657467 | |
Record name | Sodium 1-{[3-(4-hydroxyphenyl)propanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sulpho SHPP | |
CAS RN |
106827-57-0 | |
Record name | Sodium 1-{[3-(4-hydroxyphenyl)propanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulphosuccinimidyl-3-(4-hydroxyphenyl)propionate sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.